Diphenylzinc

Overview

Description

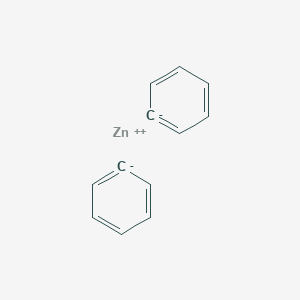

Diphenylzinc is an organozinc compound. It is commonly used as the synthetic equivalent of a Ph − synthon . Solvent-free diphenylzinc exists as dimeric PhZn (μ-Ph)2ZnPh molecules in the solid state .

Synthesis Analysis

Diphenylzinc is commercially available and can be prepared by the reaction of phenyllithium with zinc bromide . The reaction is as follows: 2 PhLi + ZnBr 2 → Ph 2 Zn + 2 LiBr . It can also be prepared by the reaction of phenylmagnesium bromide with zinc chloride or diphenylmercury with zinc metal .Molecular Structure Analysis

The molecular formula of Diphenylzinc is C12H10Zn . The average mass is 219.617 Da and the monoisotopic mass is 218.007401 Da .Chemical Reactions Analysis

Diphenylzinc is known to be an efficient catalyst, capable of catalyzing both asymmetric and symmetric reactions . It has been used in large-scale reactions, which is safer than other methods .Physical And Chemical Properties Analysis

Diphenylzinc is a white to light yellow crystalline powder . It has a melting point of 102-106 °C and a boiling point of 280-285 °C . It is soluble in most organic solvents .Scientific Research Applications

Synthetic Equivalent of a Phenyl Synthon

Diphenylzinc is an organozinc compound that is commonly used as the synthetic equivalent of a phenyl synthon . This means it can be used to introduce a phenyl group into a molecule during chemical synthesis .

Formation of Dimeric Molecules

In its solvent-free form, diphenylzinc exists as dimeric molecules in the solid state . This property can be useful in the study of molecular structures and in the development of materials with specific properties .

Preparation of Other Organometallic Compounds

Diphenylzinc can be prepared by reaction of phenyllithium with zinc bromide . It can also be prepared by the reaction of phenylmagnesium bromide with zinc chloride or diphenylmercury with zinc metal . These reactions are important in the field of organometallic chemistry .

Asymmetric Functional Organozinc Additions to Aldehydes

Diphenylzinc can be used in the asymmetric functional organozinc additions to aldehydes . This process produces a carbon-carbon bond and a chiral center simultaneously, which is an efficient method to generate chiral alcohols .

Generation of Chiral Benzylic Alcohols

Diphenylzinc can be used to produce various types of chiral benzylic alcohols . This is achieved through the addition of diphenylzinc to aldehydes, catalyzed by 1,1’-bi-2-naphthol (BINOL)-based chiral catalysts .

Addition of Vinylzincs to Aldehydes

Diphenylzinc can be used in the highly enantioselective addition of vinylzincs to aldehydes . This reaction produces synthetically useful chiral allylic alcohols .

Addition of Terminal Alkynes to Aldehydes

Diphenylzinc can be used in the addition of terminal alkynes to aldehydes . This reaction produces chiral propargylic alcohols of high synthetic utility .

Catalyst for the Reaction of Structurally Diverse Alkynes with Aldehydes

Diphenylzinc can be used as a catalyst for the reaction of structurally diverse alkynes with a broad range of aldehydes . This reaction is conducted at room temperature with high enantioselectivity and good catalytic activity .

Safety And Hazards

Diphenylzinc is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Pyrophoric solids, Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation . It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage .

Future Directions

While specific future directions for Diphenylzinc were not found in the search results, it’s worth noting that organozinc compounds, in general, are essential in the synthesis of natural products and their derivatives . Their application to the enhancement of reaction performance has been examined, for example through their use in large-scale reactions, which is safer than other methods .

properties

IUPAC Name |

zinc;benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNROVZNGITPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylzinc | |

CAS RN |

1078-58-6 | |

| Record name | Diphenylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of diphenylzinc?

A1: Diphenylzinc has the molecular formula C12H10Zn and a molecular weight of 213.64 g/mol.

Q2: How does diphenylzinc act as a polymerization initiator?

A2: Diphenylzinc can initiate ring-opening polymerization of various lactones, including δ-valerolactone, β-butyrolactone, and β-propiolactone []. The activity and efficiency of diphenylzinc are influenced by the lactone structure and the presence of co-initiators like water or butanone []. For instance, diphenylzinc exhibits high activity in δ-valerolactone polymerization but requires a co-initiator for enhanced activity with β-lactones [].

Q3: Can diphenylzinc be used for the polymerization of other monomers?

A3: Yes, diphenylzinc has been successfully employed in the polymerization of various monomers like oxiranes [], styrene [, , , , , , , , ], methyl methacrylate [], and propylene sulfide []. The polymerization process is highly sensitive to factors like co-initiator type, molar ratios, temperature, and solvent used [, , , , , , , , , , ].

Q4: What is the role of co-initiators in diphenylzinc-mediated polymerizations?

A4: Co-initiators like water and butanone significantly impact diphenylzinc's catalytic activity and the polymerization process. They can influence the induction period, reaction order with respect to the monomer, and the resulting polymer's properties [, , ]. For instance, butanone enhances diphenylzinc's activity in β-lactone and oxirane polymerization, with an optimal butanone/diphenylzinc ratio for maximum activity [, ].

Q5: How does diphenylzinc contribute to stereoregular polymer synthesis?

A5: Diphenylzinc, when combined with a metallocene and methylaluminoxane (MAO), forms efficient initiator systems for synthesizing stereoregular polystyrene [, , , , , , , ]. The tacticity of the resulting polystyrene (syndiotactic or atactic) depends on the metallocene used and its molar ratio to diphenylzinc [, , , , , , , ]. For instance, titanocenes generally lead to syndiotactic polystyrene, while zirconocenes can produce either atactic polystyrene or a mixture of atactic and syndiotactic polystyrene [, , , , , ].

Q6: Can diphenylzinc be used for copolymerization reactions?

A6: Yes, diphenylzinc, in conjunction with metallocenes and MAO, effectively initiates copolymerization of styrene with various comonomers, including p-substituted styrenes [, , , , ], α-olefins [, , , ], and lactones like ε-caprolactone []. The copolymerization process is influenced by the comonomer type, its reactivity relative to styrene, and reaction conditions [, , , , , ].

Q7: What is the role of diphenylzinc in asymmetric synthesis?

A7: Diphenylzinc serves as a phenyl source in enantioselective copper-catalyzed 1,4-addition reactions to cyclohexenones [, ]. This reaction offers a route to optically active compounds with high enantiomeric excesses, signifying diphenylzinc's utility in asymmetric synthesis [, ].

Q8: How does diphenylzinc contribute to the synthesis of chiral alcohols?

A8: Diphenylzinc plays a crucial role in the catalytic asymmetric addition to aldehydes, yielding chiral secondary alcohols [, , , , , ]. Its use allows for milder reaction conditions and broader functional group tolerance compared to other organometallic reagents [, , , , , ].

Q9: Are there any examples of diphenylzinc reacting with other organometallic compounds?

A9: Yes, diphenylzinc reacts with gold compounds like AuCl3 or Au(CO)Cl to form triphenylgoldzinc []. This reaction is significant for synthesizing novel organometallic compounds with potentially useful properties [].

Q10: Is diphenylzinc stable under ambient conditions?

A10: Diphenylzinc is air- and moisture-sensitive and reacts slowly with atmospheric oxygen, leading to the formation of di-μ-phenoxidobis[(diethyl ether)phenylzinc(II)] when exposed to air in diethyl ether []. This sensitivity necessitates handling diphenylzinc under inert atmosphere conditions using techniques like Schlenk line or glovebox.

Q11: How does the presence of Lewis bases affect diphenylzinc?

A11: Diphenylzinc readily forms adducts with Lewis bases like cyclic thioethers [] and diethyl ether []. The formation of these adducts can influence the reactivity of diphenylzinc and its performance in catalytic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.